molecular formula C15H13Cl2N3O3 B11692100 2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11692100
M. Wt: 354.2 g/mol
InChI Key: LSRJZAQLELTSAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a cyanoethyl group, a dichlorophenyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with cyanoethyl bromide under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the cyanoethyl group.

    2-Cyanoethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the dichlorophenyl group.

Uniqueness

2-Cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both the cyanoethyl and dichlorophenyl groups

Properties

Molecular Formula

C15H13Cl2N3O3

Molecular Weight

354.2 g/mol

IUPAC Name

2-cyanoethyl 4-(3,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C15H13Cl2N3O3/c1-8-12(14(21)23-6-2-5-18)13(20-15(22)19-8)9-3-4-10(16)11(17)7-9/h3-4,7,13H,2,6H2,1H3,(H2,19,20,22)

InChI Key

LSRJZAQLELTSAK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OCCC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.